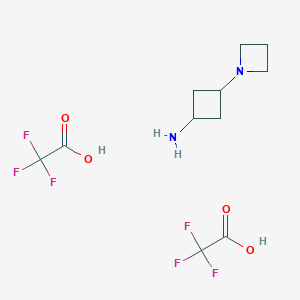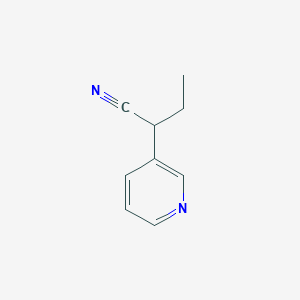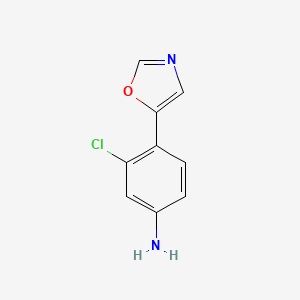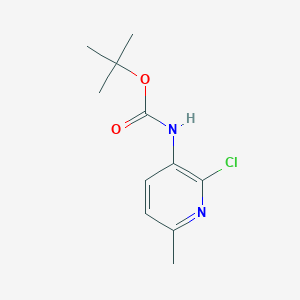
N-Boc-2-chloro-6-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-2-chloro-6-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-chloro-6-methylpyridin-3-amine typically involves the protection of the amine group with a Boc group, followed by chlorination and methylation of the pyridine ring. One common method involves the following steps:
Protection of the amine group: The starting material, 2-chloro-6-methylpyridin-3-amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Chlorination and methylation: The Boc-protected amine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position. Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反应分析
Types of Reactions
N-Boc-2-chloro-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Deprotection reactions: Trifluoroacetic acid, hydrochloric acid, solvents (e.g., dichloromethane, methanol).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution reactions: Various substituted pyridine derivatives.
Deprotection reactions: 2-chloro-6-methylpyridin-3-amine.
Coupling reactions: Biaryl or vinyl-pyridine derivatives.
科学研究应用
N-Boc-2-chloro-6-methylpyridin-3-amine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material science: It can be employed in the development of functional materials, such as organic semiconductors and liquid crystals.
Biological studies: The compound and its derivatives are used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
作用机制
The mechanism of action of N-Boc-2-chloro-6-methylpyridin-3-amine depends on its specific application and target. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the Boc protecting group can influence the compound’s bioavailability and stability, while the chlorine and methyl groups can affect its binding affinity and selectivity for the target.
相似化合物的比较
Similar Compounds
2-chloro-6-methylpyridin-3-amine: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-2-chloropyridin-3-amine: Similar structure but without the methyl group, which can affect its reactivity and binding properties.
N-Boc-6-methylpyridin-3-amine: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
N-Boc-2-chloro-6-methylpyridin-3-amine is unique due to the combination of the Boc protecting group, chlorine atom, and methyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chloro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI 键 |
ZOTQUIGFFSIEQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


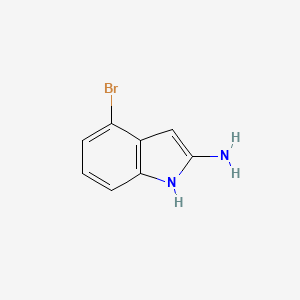


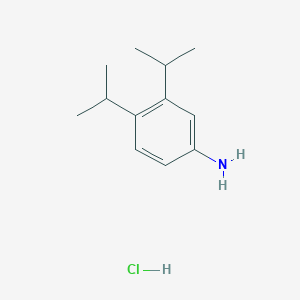
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)

![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
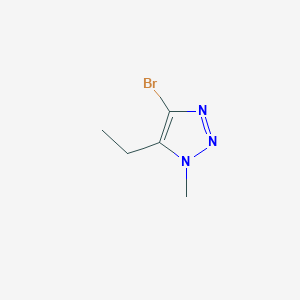
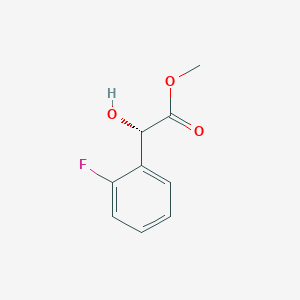
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
